4-Amino-1-ethyl-5-(trifluoromethyl)pyrrolidin-2-one
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Overview
Description
4-Amino-1-ethyl-5-(trifluoromethyl)pyrrolidin-2-one is a compound that belongs to the pyrrolidinone family. Pyrrolidinones are known for their versatile applications in medicinal chemistry due to their unique structural properties. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-ethyl-5-(trifluoromethyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylamine with a trifluoromethyl-substituted ketone, followed by cyclization under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Microfluidic reactors can be employed to achieve precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-ethyl-5-(trifluoromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or ethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted pyrrolidinones, which can be further utilized in various chemical syntheses .
Scientific Research Applications
4-Amino-1-ethyl-5-(trifluoromethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Amino-1-ethyl-5-(trifluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The compound may interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group, which alters its reactivity and applications.
Spiroindole and Spirooxindole: These compounds have a spirocyclic structure, providing different biological activities
Uniqueness
4-Amino-1-ethyl-5-(trifluoromethyl)pyrrolidin-2-one is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in medicinal chemistry and industrial applications .
Properties
Molecular Formula |
C7H11F3N2O |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
4-amino-1-ethyl-5-(trifluoromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H11F3N2O/c1-2-12-5(13)3-4(11)6(12)7(8,9)10/h4,6H,2-3,11H2,1H3 |
InChI Key |
VJQDOQZWTLKMPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(CC1=O)N)C(F)(F)F |
Origin of Product |
United States |
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